3-(4-Nitrophenoxy)azetidine

Medicinal Chemistry Drug Design Physicochemical Profiling

3-(4-Nitrophenoxy)azetidine is a heterocyclic building block comprising a four-membered azetidine ring substituted at the 3-position with a 4-nitrophenoxy group. Its molecular formula is C9H10N2O3, with a molecular weight of 194.19 g/mol and a computed XLogP3-AA of 1.1, reflecting moderate lipophilicity.

Molecular Formula C9H10N2O3
Molecular Weight 194.19
CAS No. 1219977-31-7
Cat. No. B2459507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Nitrophenoxy)azetidine
CAS1219977-31-7
Molecular FormulaC9H10N2O3
Molecular Weight194.19
Structural Identifiers
SMILESC1C(CN1)OC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C9H10N2O3/c12-11(13)7-1-3-8(4-2-7)14-9-5-10-6-9/h1-4,9-10H,5-6H2
InChIKeyDPNOWKDVXBTCMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Nitrophenoxy)azetidine (CAS 1219977-31-7): Physicochemical Profile and Core Structural Features


3-(4-Nitrophenoxy)azetidine is a heterocyclic building block comprising a four-membered azetidine ring substituted at the 3-position with a 4-nitrophenoxy group. Its molecular formula is C9H10N2O3, with a molecular weight of 194.19 g/mol and a computed XLogP3-AA of 1.1, reflecting moderate lipophilicity [1]. The electron-withdrawing nitro substituent endows the compound with a substantially higher topological polar surface area (TPSA) and hydrogen-bond acceptor count compared to unsubstituted 3-phenoxyazetidine, which directly influences its physicochemical and recognition properties in medicinal chemistry contexts [1][2].

Why 3-(4-Nitrophenoxy)azetidine Cannot Be Directly Replaced by Unsubstituted 3-Phenoxyazetidine in Synthetic or Pharmacological Studies


Although 3-phenoxyazetidine (CAS 76263-18-8) shares the same azetidine-ether core, the absence of the para-nitro group results in a >200% smaller topological polar surface area (21.3 vs. 67.1 Ų) and half the number of hydrogen-bond acceptors (2 vs. 4) [1]. These differences are large enough to alter membrane permeability, solubility, and target-binding profiles. Furthermore, the 4-nitrophenoxy moiety serves as a synthetic handle for subsequent reduction to the aniline or participation in nucleophilic aromatic substitution reactions, capabilities that the unsubstituted analog cannot offer [2]. Generic substitution therefore risks both altered biological performance and loss of downstream synthetic versatility.

Head-to-Head Physicochemical Evidence for 3-(4-Nitrophenoxy)azetidine vs. 3-Phenoxyazetidine


Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Capacity: 3-(4-Nitrophenoxy)azetidine vs. 3-Phenoxyazetidine

The 4-nitrophenoxy substituent dramatically increases the topological polar surface area (TPSA) and hydrogen-bond acceptor count relative to the unsubstituted phenyl analog. 3-(4-Nitrophenoxy)azetidine has a TPSA of 67.1 Ų and 4 hydrogen-bond acceptors, compared to 21.3 Ų and 2 acceptors for 3-phenoxyazetidine [1]. This difference exceeds typical thresholds used in CNS drug design (TPSA <60–70 Ų for brain penetration), indicating that the nitro derivative may exhibit significantly reduced passive CNS permeability relative to the unsubstituted compound [1][2].

Medicinal Chemistry Drug Design Physicochemical Profiling

Lipophilicity Modulation: XLogP3-AA Comparison of 3-(4-Nitrophenoxy)azetidine and 3-Phenoxyazetidine

The introduction of the nitro group reduces the computed partition coefficient (XLogP3-AA) from 1.3 for 3-phenoxyazetidine to 1.1 for 3-(4-nitrophenoxy)azetidine [1]. While the absolute shift is modest (-0.2 log units), the direction is consistent with the electron-withdrawing nature of the nitro group, which increases polarity and may improve aqueous solubility relative to the unsubstituted analog.

Lipophilicity ADME Drug-Likeness

Synthetic Utility: 3-(4-Nitrophenoxy)azetidine as a Precursor for Stable Isotope-Labeled Pharmacological Probes

3-(4-Nitrophenoxy)azetidine hydrochloride has been employed as a key synthetic precursor for the preparation of 18O-, 15N-, and 14C-enriched N-methyl-N-(2-hydroxyethyl)-4-nitroaniline derivatives [1]. The 4-nitrophenoxy group provides a stable aryl ether linkage that withstands the rearrangement conditions used to install the isotopic label, a synthetic advantage not offered by 3-phenoxyazetidine or 3-(4-methoxyphenoxy)azetidine analogs. This application is documented in the primary literature for radiochemical synthesis, establishing a unique procurement rationale for laboratories engaged in ADME and mass spectrometry studies.

Isotope Labeling Synthetic Chemistry Metabolite Identification

Highest-Confidence Application Scenarios for 3-(4-Nitrophenoxy)azetidine Based on Verifiable Differentiation Evidence


Peripherally Restricted Drug Discovery Programs Requiring Low CNS Penetration

The 67.1 Ų TPSA of 3-(4-nitrophenoxy)azetidine places it near or above the typical threshold for CNS penetration (≈60–70 Ų). Medicinal chemistry teams designing peripherally selective kinase inhibitors, GPCR ligands, or enzyme inhibitors can rationally select this building block to reduce the risk of CNS-related off-target effects, a strategy that would be undermined by the lower-TPSA (21.3 Ų) 3-phenoxyazetidine [1].

Synthesis of Stable Isotope-Labeled Internal Standards for Mass Spectrometry-Based Quantitation

Laboratories performing quantitative LC-MS/MS analysis of drug candidates require 13C-, 15N-, or 18O-labeled internal standards. 3-(4-Nitrophenoxy)azetidine hydrochloride provides a literature-validated starting material for generating such labeled derivatives via base-catalyzed rearrangement, a capability not reported for the parent 3-phenoxyazetidine [1].

Building Block for Parallel Library Synthesis Where Hydrogen-Bond Acceptor Diversity is Desired

The 4-fold increase in hydrogen-bond acceptor count (4 vs. 2) compared to 3-phenoxyazetidine allows library designers to access a distinct region of pharmacophore space. This is particularly relevant for fragment-based screening libraries where maximizing polar interactions while retaining a low molecular weight (194.19 g/mol) is critical for hit identification [1].

Nitro-Reduction Route to 3-(4-Aminophenoxy)azetidine for Downstream Functionalization

The 4-nitrophenoxy group serves as a direct precursor to the corresponding 4-aminophenoxy derivative via catalytic hydrogenation or other reducing conditions. The aniline product can then participate in amide bond formation, reductive amination, or diazotization, offering a versatile synthetic trajectory that 3-phenoxyazetidine cannot replicate without additional functionalization steps [1].

Quote Request

Request a Quote for 3-(4-Nitrophenoxy)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.